Cas no 1014081-44-7 (1-(1S)-3-carbamoyl-1-carboxypropyl-4,5-dimethyl-1H-imidazol-3-ium-3-olate)
1-(1S)-3-carbamoyl-1-carboxypropyl-4,5-dimethyl-1H-imidazol-3-ium-3-olate Chemical and Physical Properties
Names and Identifiers
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- (S)-1-(4-amino-1-carboxy-4-oxobutyl)-4,5-dimethyl-1H-imidazole 3-oxide
- 1-[(1S)-3-carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate
- 1H-Imidazole-1-acetic acid, α-(3-amino-3-oxopropyl)-4,5-dimethyl-, 3-oxide, (αS)-
- 1-(1S)-3-carbamoyl-1-carboxypropyl-4,5-dimethyl-1H-imidazol-3-ium-3-olate
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- MDL: MFCD09843617
- Inchi: 1S/C10H15N3O4/c1-6-7(2)13(17)5-12(6)8(10(15)16)3-4-9(11)14/h5,8H,3-4H2,1-2H3,(H2,11,14)(H,15,16)/t8-/m0/s1
- InChI Key: JWUWLMPKIWTYMC-QMMMGPOBSA-N
- SMILES: C1N([C@H](C(O)=O)CCC(N)=O)C(C)=C(C)[N+]=1[O-]
1-(1S)-3-carbamoyl-1-carboxypropyl-4,5-dimethyl-1H-imidazol-3-ium-3-olate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-186575-0.05g |
1-[(1S)-3-carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate |
1014081-44-7 | 80% | 0.05g |
$549.0 | 2023-09-18 | |
| Enamine | EN300-186575-0.1g |
1-[(1S)-3-carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate |
1014081-44-7 | 80% | 0.1g |
$717.0 | 2023-09-18 | |
| Enamine | EN300-186575-0.25g |
1-[(1S)-3-carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate |
1014081-44-7 | 80% | 0.25g |
$1023.0 | 2023-09-18 | |
| Enamine | EN300-186575-0.5g |
1-[(1S)-3-carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate |
1014081-44-7 | 80% | 0.5g |
$1613.0 | 2023-09-18 | |
| Enamine | EN300-186575-1.0g |
1-[(1S)-3-carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate |
1014081-44-7 | 80% | 1g |
$2068.0 | 2023-05-24 | |
| Enamine | EN300-186575-2.5g |
1-[(1S)-3-carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate |
1014081-44-7 | 80% | 2.5g |
$4052.0 | 2023-09-18 | |
| Enamine | EN300-186575-5.0g |
1-[(1S)-3-carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate |
1014081-44-7 | 80% | 5g |
$5995.0 | 2023-05-24 | |
| Enamine | EN300-186575-10.0g |
1-[(1S)-3-carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate |
1014081-44-7 | 80% | 10g |
$8889.0 | 2023-05-24 | |
| OTAVAchemicals | 1089849-100MG |
1-[(1S)-3-carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate |
1014081-44-7 | 95% | 100MG |
$175 | 2023-07-04 | |
| OTAVAchemicals | 1089849-250MG |
1-[(1S)-3-carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate |
1014081-44-7 | 95% | 250MG |
$200 | 2023-07-04 |
1-(1S)-3-carbamoyl-1-carboxypropyl-4,5-dimethyl-1H-imidazol-3-ium-3-olate Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 1-(1S)-3-carbamoyl-1-carboxypropyl-4,5-dimethyl-1H-imidazol-3-ium-3-olate
Introduction to 1-(1S)-3-carbamoyl-1-carboxypropyl-4,5-dimethyl-1H-imidazol-3-ium-3-olate (CAS No. 1014081-44-7)
1-(1S)-3-carbamoyl-1-carboxypropyl-4,5-dimethyl-1H-imidazol-3-ium-3-olate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 1014081-44-7, this compound represents a unique structural motif characterized by a modified imidazole ring and functionalized side chains. The presence of both carbamoyl and carboxy groups, along with the chiral center at the 1S position, makes this molecule of particular interest for its potential applications in drug design and molecular recognition.
The 4,5-dimethyl substitution pattern on the imidazole core imparts distinct steric and electronic properties, which can influence its interactions with biological targets. This structural feature has been explored in recent studies for its role in modulating enzyme activity and binding affinity. The compound’s zwitterionic nature, as indicated by the 3-olate group, further enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry.
Recent advancements in medicinal chemistry have highlighted the importance of chiral auxiliaries and ligands in asymmetric synthesis. The (1S)-configuration at the propyl side chain of this compound is particularly noteworthy, as it can be leveraged to develop enantioselective catalysts or receptors. Such derivatives are crucial for creating single-enantiomer drugs with improved pharmacokinetic profiles and reduced side effects.
In the realm of drug discovery, imidazole derivatives have shown promise as scaffolds for small-molecule inhibitors. The carbamoyl and carboxy functional groups provide multiple sites for derivatization, allowing chemists to fine-tune properties such as lipophilicity, charge distribution, and metabolic stability. These attributes are essential for optimizing bioavailability and therapeutic efficacy.
Current research is exploring the potential of this compound as a building block for more complex pharmacophores. For instance, its ability to form stable metal complexes has been investigated in coordination chemistry studies. Transition metal complexes derived from such imidazole-based ligands exhibit utility in catalysis and as contrast agents for medical imaging techniques.
The dimethyl substitution at the 4,5 positions of the imidazole ring is particularly significant, as it can influence electronic delocalization within the aromatic system. This feature has been computationally studied to understand its impact on redox properties and hydrogen bonding capabilities. Such insights are valuable for designing molecules with specific electronic or photophysical properties.
Biologically speaking, zwitterionic compounds like this one often exhibit enhanced cell membrane permeability due to their balanced charge distribution. This characteristic makes them attractive candidates for oral formulations or topical applications where rapid absorption is desired. Additionally, their stability under physiological conditions ensures they remain intact during biological processes.
The carbamoyl group is known to participate in hydrogen bonding interactions, which can be exploited to improve binding affinity in drug design. In recent years, carbamoylated imidazoles have been reported as kinase inhibitors or protease inhibitors, where precise positioning of this group near the active site is critical for efficacy.
From a synthetic perspective, 1-(1S)-3-carbamoyl-1-carboxypropyl-4,5-dimethyl-1H-imidazol-3-ium-3-olate serves as a versatile precursor for constructing more elaborate structures. Its modular design allows chemists to append additional functional groups or link it to other heterocycles via transition-metal-catalyzed coupling reactions. This adaptability has been harnessed in flow chemistry approaches to streamline complex syntheses.
The compound’s unique combination of steric bulk from the dimethyl groups and electronic modulation from the carboxy/amine functionality makes it an interesting candidate for developing novel materials with applications beyond pharmaceuticals. For example, its ability to form stable supramolecular assemblies has been explored in nanotechnology research.
In conclusion, 1-(1S)-3-carbamoyl-1-carboxypropyl-4,5-dimethyl-1H-imidazol-3-ium-3-olate (CAS No. 1014081-44-7) represents a structurally sophisticated molecule with broad utility across multiple scientific disciplines. Its chiral center, carbamoyl group, carboxy group, and dimethyl-substituted imidazole core collectively contribute to its versatility as a synthetic intermediate and potential therapeutic agent. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern chemical biology.
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